molecular formula C14H11N3O B2548190 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 53338-48-0

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B2548190
CAS No.: 53338-48-0
M. Wt: 237.262
InChI Key: ZGBQIUIUFJKOKW-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a phenyl group and an aniline moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One efficient method includes the selective reduction of 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles using sodium borohydride-tin (II) chloride dihydrate as the reducing system . Another approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and tin (II) chloride dihydrate are frequently used.

    Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazoles and aniline derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBQIUIUFJKOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327884
Record name 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53338-48-0
Record name 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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